Nitrofurazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER

SOL IN ALKALINE SOLN

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity Studies

Nitrofurazone's primary function is as a topical and systemic antibacterial agent. Researchers utilize nitrofurazone in vitro and in vivo studies to assess its effectiveness against various bacterial strains. This can include investigating its mechanism of action against specific bacteria or comparing its efficacy to other antibiotics []. Studies have explored its potential use for wound healing by promoting granulation tissue formation and reducing bacterial burden in wounds [].

Investigation of Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health concern. Nitrofurazone can be employed in research to study the development of resistance in bacteria to various antibiotics, including nitrofurans themselves. By exposing bacteria to nitrofurazone and monitoring their response, researchers can gain insights into the mechanisms of resistance and identify potential new targets for antibiotic development [].

Nitrofurazone (INN, trade name Furacin) is an antimicrobial organic compound belonging to the nitrofuran class []. It was first synthesized in the 1940s and gained popularity as a topical antibiotic for humans and animals [].

Nitrofurazone has played a significant role in scientific research, particularly in the early days of antibiotics. It was one of the first topical antibiotics available and provided valuable insights into the development of new antimicrobial agents []. However, due to safety concerns and the availability of more effective alternatives, its use in human medicine has declined in many countries.

Molecular Structure Analysis

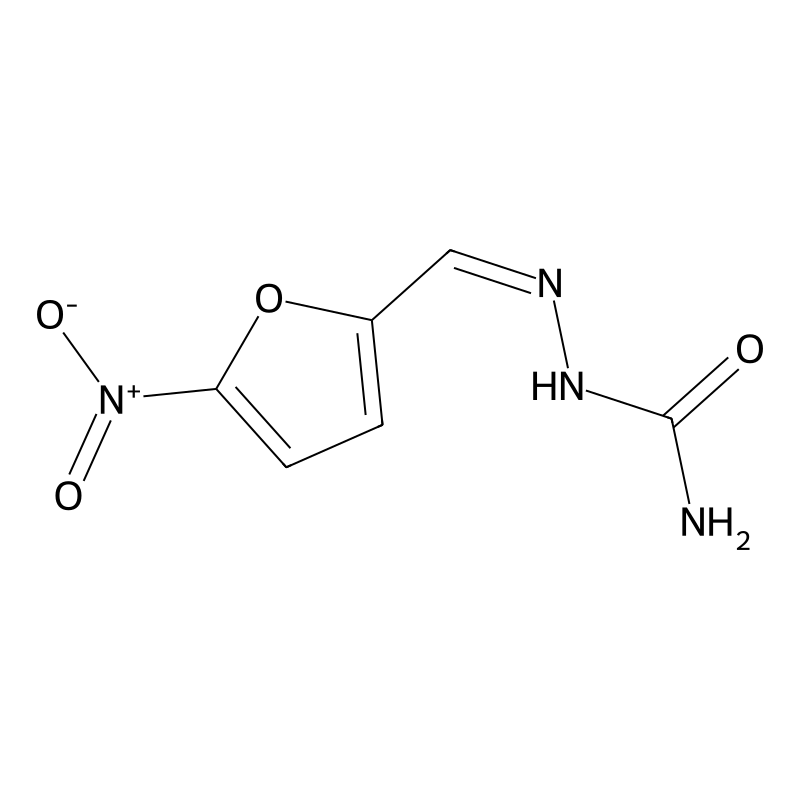

Nitrofurazone has the chemical formula C6H6N4O4. Its structure features a central furan ring (a five-membered aromatic heterocycle containing oxygen) with a nitro group (NO2) attached. There are also two additional nitrogen atoms incorporated into the molecule [].

Here are some key features of its structure:

- The nitro group is responsible for the antimicrobial activity of nitrofurazone []. It disrupts bacterial cell metabolism by interfering with protein synthesis [].

- The furan ring contributes to the stability of the molecule [].

Chemical Reactions Analysis

Several chemical reactions are relevant to nitrofurazone:

- Synthesis: The specific synthesis pathway for nitrofurazone can vary, but it typically involves the reaction of nitrofurfural with semicarbazide [].

- Decomposition: Nitrofurazone can decompose under certain conditions, such as exposure to high temperatures or light. The decomposition products are not well characterized but may include toxic compounds.

Physical And Chemical Properties Analysis

Nitrofurazone exhibits its antibacterial activity by inhibiting protein synthesis in bacteria. The nitro group within the molecule disrupts the ribosomes, which are essential for translating genetic information into proteins []. This mechanism is effective against a broad spectrum of bacteria, including gram-positive and gram-negative organisms [].

Nitrofurazone has raised safety concerns due to its potential mutagenic and carcinogenic properties []. Studies have shown that it can induce DNA damage in animal models []. Due to these concerns, the U.S. Food and Drug Administration (FDA) has withdrawn approval for most human uses of nitrofurazone [].

Here are some additional safety hazards:

Nitrofurazone exhibits several chemical properties that are crucial for its biological activity. It is known to undergo metabolic reduction at its nitro group, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules. This reaction is believed to contribute to its antibacterial effects by interfering with bacterial enzyme functions involved in glucose metabolism and DNA synthesis . Additionally, nitrofurazone can react violently with reducing agents and darkens upon prolonged exposure to light .

The biological activity of nitrofurazone is primarily attributed to its ability to inhibit various bacterial enzymes. Although the exact mechanism of action remains unclear, it is thought to disrupt essential metabolic pathways by inhibiting enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . Nitrofurazone has also been shown to induce mutagenic effects in laboratory studies, raising concerns about its carcinogenic potential in humans .

Nitrofurazone can be synthesized through several methods, often involving the nitration of furan derivatives. One common synthesis route involves the reaction of 5-nitrofuraldehyde with semicarbazide or related compounds under acidic conditions. The resulting product undergoes further purification steps to yield nitrofurazone in a crystalline form. The synthesis process must be carefully controlled due to the compound's sensitivity to light and heat, which can lead to degradation .

Nitrofurazone's primary applications include:

- Topical Antiseptic: Used for treating superficial bacterial infections and wounds.

- Burn Treatment: Effective as an adjunctive therapy for second- and third-degree burns.

- Veterinary Medicine: Employed for treating infections in animals, particularly in livestock and pets.

- Aquaculture: Utilized in fish farming for treating bacterial infections .

Despite its historical significance in medicine, nitrofurazone's use has declined due to safety concerns related to mutagenicity and potential carcinogenicity.

Studies on nitrofurazone interactions reveal that it may enhance the effects of other medications or increase toxicity risks when used concurrently with certain drugs. Its interaction profile includes potential adverse effects such as allergic contact dermatitis, which occurs in approximately 1% of patients treated . Furthermore, individuals with glucose-6-phosphate dehydrogenase deficiency may experience hemolytic reactions when consuming food products contaminated with nitrofuran derivatives .

Nitrofurazone shares structural similarities with several other compounds within the nitrofuran class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Aspects |

|---|---|---|---|

| Nitrofurantoin | Similar nitro group | Urinary tract infections | Primarily used orally; less mutagenic |

| Furazolidone | Similar backbone | Gastrointestinal infections | Effective against protozoa; different mechanism |

| Nitrofural | Structural variant | Topical antiseptic | Less commonly used; similar antibacterial action |

| Nitrofurantoin | Similar backbone | Urinary tract infections | Primarily used orally; less mutagenic |

| Furacilin | Similar structure | Topical antiseptic | Effective against gram-negative bacteria |

Nitrofurazone exerts its antimicrobial effects through multiple enzymatic inhibition pathways that target essential bacterial cellular processes. The primary mechanism involves the interference with ribosomal ribonucleic acid synthesis and subsequent disruption of protein synthesis machinery [1]. When Escherichia coli bacteria are exposed to nitrofurazone, the compound strongly inhibits the synthesis of all classes of ribonucleic acid and both ribosomal subunits, leading to compromised polysome formation [1].

The enzymatic inhibition extends beyond ribonucleic acid synthesis to encompass broader metabolic disruption. Research demonstrates that nitrofurazone interferes with glycolytic enzymes and disrupts the normal functioning of enzymes involved in aerobic and anaerobic degradation pathways [2] [3]. At bactericidal concentrations, the compound demonstrates the capacity to hinder total protein synthesis through a nonspecific qualitative attack on ribosomal proteins and ribosomal ribonucleic acid [4].

Table 1: Nitrofurazone Nitroreductase Enzymes in Escherichia coli

| Enzyme | Molecular Weight (kilodalton) | Oxygen Sensitivity | Cofactor | Primary Function | Deoxyribonucleic Acid Damage |

|---|---|---|---|---|---|

| Reductase I (NfsA) | ~50 | Insensitive | Flavin mononucleotide | Main activating enzyme | No |

| Reductase IIa | ~120 | Inhibited by oxygen | Flavin mononucleotide | Secondary activation | Yes |

| Reductase IIb | ~700 | Inhibited by oxygen | Flavin mononucleotide | Secondary activation | Yes |

The mechanism of ribonucleic acid synthesis inhibition appears to be concentration-dependent. Lower concentrations of nitrofurazone can selectively inhibit the inducible synthesis of beta-galactosidase without affecting total protein synthesis [4]. This selective inhibition suggests that nitrofurazone may target specific enzymatic pathways involved in inducible enzyme production before affecting general cellular metabolism.

Studies using mutant strains have provided crucial insights into the enzymatic basis of nitrofurazone action. Escherichia coli strain nfr-207, which lacks nitrofurazone-reductase I, shows significantly reduced sensitivity to the drug's effects on ribonucleic acid synthesis, ribosomal subunit formation, and polysome assembly [1]. This finding indicates that nitrofurazone-reductase I is essential for converting the compound into its active metabolite that subsequently interferes with cellular enzymatic processes.

Reductive Activation Mechanisms by Nitroreductases

The antimicrobial activity of nitrofurazone is fundamentally dependent on its reductive activation by bacterial nitroreductases, which convert the parent compound into toxic metabolites capable of damaging essential cellular components [5] [6]. Escherichia coli contains at least three separable nitrofuran reductases that contribute to this activation process: reductase I (molecular weight approximately 50,000, insensitive to oxygen), reductase IIa (molecular weight approximately 120,000, inhibited by oxygen), and reductase IIb (molecular weight approximately 700,000, inhibited by oxygen) [6] [7].

Reductase I, encoded by the nfsA gene, represents the primary oxygen-insensitive nitroreductase responsible for nitrofurazone activation [8] [9]. This enzyme catalyzes the initial one-electron or multi-electron reduction of the nitro group, generating reactive intermediates including nitro anion free radicals and hydroxylamine derivatives [5] [10]. The oxygen-insensitive nature of this reductase ensures continued nitrofurazone activation even under aerobic conditions, which is crucial for the compound's broad-spectrum antimicrobial activity.

The two-electron reduction pathway catalyzed by reductase I proceeds through successive enzyme-mediated reactions. Initial reduction of nitrofurazone generates a nitroso intermediate, which is rapidly reduced further to form the hydroxylamine derivative [10]. The specificity constant for nitrosoaromatic reduction is approximately 10,000-fold greater than that of the starting nitro compounds, explaining why nitroso intermediates are not typically observed during the reaction [10].

Oxygen-sensitive reductases (reductases IIa and IIb) contribute to nitrofurazone activation under anaerobic conditions [5] [6]. These enzymes generate unstable metabolites that produce breaks in deoxyribonucleic acid in vitro and demonstrate increased lethality, mutation rates, and deoxyribonucleic acid breakage when cultures are incubated under anaerobic conditions [6]. The visible spectrum analysis shows that nitrofurazone is reduced by oxygen-sensitive reductase to a species with an absorption maximum at 335 nanometers, corresponding to the amine derivative [5].

Azoreductases represent an additional class of enzymes capable of nitrofurazone activation [11] [12]. Azoreductase from Pseudomonas aeruginosa demonstrates the ability to reduce nitrofurazone through a double Bi-Bi ping-pong mechanism [12]. The crystal structure of azoreductase bound with nitrofurazone shows the compound in an active conformation, with the nitrogen atom of the nitro group positioned within 3.6 angstroms of the N5 atom of flavin mononucleotide [12].

The kinetics and stoichiometry of nitrofurazone reduction reveal important mechanistic details. The calculated molar ratio of approximately 2:1 for the rate of reduced nicotinamide adenine dinucleotide phosphate oxidation to nitrofurazone reduction indicates that two reducing equivalents are required for complete reduction to the hydroxylamine metabolite [12]. This stoichiometry is consistent with the two-step reduction mechanism involving nitroso and hydroxylamine intermediates.

Recent crystallographic studies have revealed that nitrofurazone binding orientation depends on the redox state of the nitroreductase enzyme [10] [13]. In the oxidized enzyme-nitrofurazone complex, the compound binds with its amide group, rather than the nitro group, positioned over the reactive N5 of the flavin mononucleotide cofactor [10]. This unexpected binding orientation suggests that substrate binding and reactivity are influenced by charge distribution on the flavin rings, which alters upon reduction [10].

Comparative Analysis of Gram-Positive vs. Gram-Negative Targeting

Nitrofurazone demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, but with distinct patterns of susceptibility and resistance development that reflect fundamental differences in bacterial cell structure and enzymatic content [14] [15] [16]. Recent comprehensive screening studies have revealed significant variations in minimum inhibitory concentrations and bactericidal effects between these two major bacterial groups.

Table 2: Comparative Antimicrobial Susceptibility Patterns

| Bacterial Type | Representative Species | Minimum Inhibitory Concentration Range (micrograms per milliliter) | Primary Target | Resistance Frequency |

|---|---|---|---|---|

| Gram-Positive | Staphylococcus epidermidis | 0.002-7.81 | Cell wall synthesis disruption | Lower |

| Gram-Negative | Escherichia coli | 0.98-31.25 | Multiple pathways | Variable |

Gram-positive bacteria demonstrate exceptional susceptibility to nitrofurazone, with Staphylococcus epidermidis showing the highest sensitivity among tested organisms [14]. In comprehensive antimicrobial screening, several nitrofurazone analogues exhibited minimum inhibitory concentrations ranging from 0.002 to 7.81 micrograms per milliliter against Staphylococcus species and Bacillus species [14]. This heightened sensitivity in Gram-positive bacteria may be attributed to differences in cell wall permeability and the presence of specific enzymatic targets that are more readily disrupted by nitrofurazone metabolites.

The mechanism of action against Gram-positive bacteria appears to involve multiple targets, with particular emphasis on disruption of cell wall synthesis and membrane integrity. Nitrofurazone analogues demonstrated very high bactericidal activity against Gram-positive bacteria, with minimum bactericidal concentrations often matching or closely approximating minimum inhibitory concentrations [14]. This narrow gap between inhibitory and bactericidal concentrations suggests that nitrofurazone exerts rapid lethal effects on Gram-positive organisms.

Gram-negative bacteria present a more complex pattern of susceptibility, with Escherichia coli serving as the primary model organism for mechanistic studies [17] [16]. Clinical surveillance data indicate that approximately 76.6% of Gram-negative urinary isolates remain susceptible to nitrofurazone-related compounds, with Escherichia coli constituting 68.6% of total Gram-negative isolates and showing 76.96% sensitivity rates [17]. However, certain Gram-negative species, particularly Proteus and Citrobacter species, demonstrate intrinsic resistance to nitrofurazone [17].

The enzymatic basis for differential susceptibility between Gram-positive and Gram-negative bacteria relates to variations in nitroreductase content and activity. Gram-negative bacteria, particularly Escherichia coli, possess well-characterized nitroreductase systems including NfsA, NfsB, and AhpF enzymes that are essential for nitrofurazone activation [18] [4]. The presence and activity of these enzymes directly correlate with antimicrobial susceptibility, as mutants lacking functional nitroreductases show markedly increased resistance [8] [9].

Resistance development patterns differ significantly between bacterial types. Gram-positive bacteria generally show lower frequencies of resistance development, possibly due to the multiple cellular targets affected by nitrofurazone metabolites [14]. In contrast, Gram-negative bacteria can develop resistance through well-characterized genetic mechanisms involving mutations in nitroreductase genes, efflux pump overexpression, and alterations in drug permeability [16] [19].

Pseudomonas aeruginosa represents a unique case among Gram-negative bacteria, possessing azoreductase enzymes (paAzoR1, paAzoR2, and paAzoR3) that can activate nitrofurazone through alternative reduction pathways [18]. These enzymes provide redundant activation mechanisms that may contribute to sustained antimicrobial effectiveness even when primary nitroreductases are compromised [12].

The clinical implications of these differential susceptibility patterns are significant for therapeutic applications. The higher susceptibility of Gram-positive bacteria suggests that nitrofurazone may be particularly effective for treating infections caused by Staphylococcus and Streptococcus species. However, the variable susceptibility patterns among Gram-negative bacteria necessitate careful consideration of species-specific resistance mechanisms and the potential for acquired resistance through genetic mutations.

Resistance Development Patterns and Molecular Basis

The development of nitrofurazone resistance follows predictable genetic pathways that primarily involve sequential loss-of-function mutations in genes encoding nitroreductase enzymes [8] [9] [20]. Comprehensive genetic analysis of nitrofurazone-resistant mutants has revealed a consistent two-step resistance development pattern that correlates directly with the progressive loss of nitroreductase activity.

Table 3: Nitrofurazone Resistance Development Patterns

| Resistance Mechanism | Resistance Level | Frequency in Mutants (%) | Molecular Basis | Clinical Significance |

|---|---|---|---|---|

| Loss of NfsA function | 3-fold increase | First-step: 100% | Point mutations, deletions | Intermediate resistance |

| Loss of NfsB function | Intermediate | Second-step: ~94% | Point mutations, frameshifts | Low-level resistance |

| Double mutation (nfsA + nfsB) | 6-10 fold increase | Clinical isolates | Combined loss of function | High resistance |

| Insertion sequence integration | Variable | 65% (nfsA), 49% (nfsB) | IS1, IS30, IS186, IS2, IS5 | Major mechanism |

| Efflux pump overexpression | High-level | Emerging | Regulatory mutations | Emerging threat |

First-step resistance consistently results from mutations affecting the nfsA gene, which encodes the primary oxygen-insensitive nitroreductase [9] [20]. When Escherichia coli strain B/r is exposed to 10 to 20 micrograms per milliliter of nitrofurazone, mutants with approximately threefold resistance are obtained [21] [20]. All first-step mutants isolated in comprehensive studies contain mutations in the nfsA gene, with no mutations observed in the nfsB gene at this resistance level [9].

The molecular mechanisms underlying nfsA mutations include diverse genetic alterations. Among characterized first-step mutants, 65% contain insertion sequence elements within or upstream of the nfsA coding region [9]. The most common insertion sequences are IS1, IS30, and IS186, with each showing distinct integration preferences. IS1 integrates at multiple positions within nfsA, IS30 and IS186 demonstrate regional specificity for insertion near the 5' end and middle of the gene, respectively [9].

Second-step resistance emerges when first-step mutants are exposed to higher nitrofurazone concentrations, yielding strains with six- to sevenfold resistance over wild-type levels [21] [20]. This increased resistance consistently results from additional mutations affecting the nfsB gene, which encodes a secondary nitroreductase [9]. Among 53 second-step mutants analyzed, 94% contained mutations in nfsB, while retaining their original nfsA mutations [9].

The nfsB mutation spectrum includes both point mutations and insertion sequence integrations. Eighteen mutants contained base substitutions resulting in missense mutations or nonsense mutations, with nine mutations clustered within a 17-amino acid sequence from leucine-33 to isoleucine-49 [9]. Insertion sequence integration accounts for 49% of second-step mutants, with IS1, IS2, and IS5 elements showing preferential integration within the nfsB coding region [9].

Insertion sequence hotspots represent critical sites for resistance development. IS5 demonstrates remarkable specificity, integrating at the identical sequence position (after guanine-43) in all ten mutants containing this element [9]. This hotspot specificity suggests that certain deoxyribonucleic acid sequences or structural features predispose particular sites to insertion sequence integration, potentially facilitating adaptive evolution under nitrofurazone selection pressure.

The genetic organization of nitroreductase genes influences resistance development patterns. The nfsA and nfsB genes are located in close proximity to the galactose operon, with the probable sequence being lac-nfsB-gal-nfsA [8] [20]. This chromosomal arrangement may facilitate coordinate regulation of nitroreductase expression and influence the likelihood of acquiring simultaneous mutations in both genes.

Clinical resistance mechanisms extend beyond laboratory-derived mutations to include additional pathways observed in clinical isolates [19] [22]. Efflux pump overexpression, particularly involving oqxA/oqxB systems, can confer high-level resistance to nitrofurazone and related nitrofuran compounds [19]. Mutations in regulatory genes such as ramR and oqxR lead to constitutive efflux pump expression, creating clinically significant resistance [19].

Resistance fitness costs influence the clinical persistence of resistant mutants. Full nitrofurazone resistance, requiring mutations in both nfsA and nfsB, typically imposes fitness costs in the absence of drug selection pressure [23]. However, initial nfsA mutations can be selectively advantageous at sub-inhibitory nitrofurazone concentrations, potentially facilitating the stepwise acquisition of high-level resistance [23].

Purity

Physical Description

Dry Powder

Odorless, lemon-yellow crystalline powder; [HSDB]

Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange.

Color/Form

LEMON-YELLOW CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Appearance

Melting Point

457-464 ° F

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 100 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 48 of 100 companies with hazard statement code(s):;

H301 (10.42%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/NITROFURAZONE/ IS BACTERICIDAL FOR MANY GRAM POSITIVE & GRAM NEGATIVE ORGANISMS PRESENT IN SURFACE INFECTIONS ... IT HAS BEEN USED TOPICALLY TO TREAT INFECTIONS OF SKIN & MUCOUS MEMBRANES.

NITROFURAZONE MAY BE TRIED IN ... /LATE-STAGE TRYPANOSOMIASIS/ WITH SOME CHANCE OF SUCCESS. SINGLE COURSE OF TREATMENT ... AT 6 HR INTERVALS FOR 1 WK. 3 COURSES MAY BE GIVEN WITH A WEEK'S REST BETWEEN EACH.

IT FINDS USE, ESP, IN TREATMENT OF 2ND & 3RD DEGREE BURNS & IN SKIN GRAFTING IN WHICH THERE ARE COMPLICATIONS FROM BACTERIAL INFECTIONS THAT ARE REFRACTORY TO USUAL DRUGS OF CHOICE BUT IN WHICH SENSITIVITY TO NITROFURAZONE IS DEMONSTRABLE. ... NITROFURAZONE IS USED IN MGMNT OF SUSCEPTIBLE INFECTIONS OF EYE, EAR, NOSE, URETHRA & VAGINA. ... /IT/ RETAINS ITS ANTIBACTERIAL ACTIVITY IN BLOOD, SERUM & PUS; PHAGOCYTOSIS IS NOT INHIBITED & NITROFURAZONE DOES NOT INTERFERE WITH HEALING.

For more Therapeutic Uses (Complete) data for NITROFURAZONE (14 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CA - Antiinfectives

B05CA03 - Nitrofural

D - Dermatologicals

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AF - Nitrofuran derivatives

D08AF01 - Nitrofural

D - Dermatologicals

D09 - Medicated dressings

D09A - Medicated dressings

D09AA - Medicated dressings with antiinfectives

D09AA03 - Nitrofural

P - Antiparasitic products, insecticides and repellents

P01 - Antiprotozoals

P01C - Agents against leishmaniasis and trypanosomiasis

P01CC - Nitrofuran derivatives

P01CC02 - Nitrofural

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AX - Other antiinfectives

S01AX04 - Nitrofural

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA02 - Nitrofural

Mechanism of Action

The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

RATS DOSED WITH 100 MG/KG 5-NITRO-2-FURALDEHYDE SEMICARBAZONE- [FORMYL-(14)C] ... EXCRETED ABOUT 66%, 35% & 1% OF ACTIVITY IN URINE, FECES & IN RESPIRED AIR AS CO2, RESPECTIVELY, WITHIN 96 HR, & MAJORITY OF (14)C ACTIVITY WAS ELIMINATED WITHIN 48 HR. RECOVERY OF (14)C IN BILE WAS ABOUT 27% AFTER 48 HR.

IN RATS DOSED WITH 100 MG/KG, PLASMA LEVELS OF 4.5 MG/L ... WERE FOUND AFTER 4 HR, 34% OF WHICH WAS BOUND TO PROTEINS. RATS DOSED WITH 200 MG/KG ... EXCRETED ABOUT 4.6% IN URINE & 0.5% IN FECES WITHIN 48 HR. ORALLY ADMIN 5-NITRO-2-FURALDEHYDE SEMICARBAZONE WAS DETECTED IN CEREBROSPINAL FLUID OF DOGS WITHIN 2 HR.

Metabolism Metabolites

The disposition of the antibiotic nitrofurazone was studied in the singlepass isolated perfused rat liver. Both the effects of the steady state level of drug and the composition of the perfusate were evaluated. The higher level (120 ug/ml) of nitrofurazone in a perfusion medium lacking the glutathione precursors, glycine, glutamic acid and cysteine, caused a marked increase in bile flow (from 1.01 + or - 0.07 to 2.33 + or - 1.07 ul/min/g), massiv biliary efflux of glutathione disulfide (from 0.55 + or - 0.07 to 60.6 + or - 25.4 nmol/min/g) and a sharp decline in the caval efflux of glutathione (to undetectable levels) and the tissue level of glutathione (from 5.74 + or - 0.20 to 2.68 + or - 0.13 umol/g). Even after the drug was discontinued, these parameters were not restored to control levels. The lower level (30 ug/ml) of nitrofurazone with or without amino acid supplementatio and the higher level with supplementation induced less dramatic effects. Using (35)S methionine, a new conjugated metabolite of nitrofurazone and glutathione was detected. The data suggest that the toxicity of the reactive oxygen species generated by the redox cycling of the nitro group and the reactive metabolites generated by further reduction of nitrofurazone can be mitigated by adequate glutathione levels, but that livers lacking sufficient glutathione to scavenge these reactive species may be damaged.

Wikipedia

Buserelin

Drug Warnings

WHEN USED TOPICALLY IN EAR ... /NITROFURAZONE/ MAY PRODUCE CUTANEOUS SENSITIVITY REACTIONS. ... THIS TYPE OF REACTION ... FREQUENTLY MIMICS DISEASE BEING TREATED. ... /THIS DRUG REACTION/ CAN USUALLY BE RECOGNIZED BECAUSE THE INFLAMMATORY PROCESS BEGINS TO SPREAD TO LOBULE OF EAR & INFECTION DOES NOT RESPOND TO TREATMENT.

... STRAINS OF PSEUDOMONAS & PROTEUS ARE OFTEN RESISTANT.

IT HAS NOT YET BEEN SHOWN TO BE USEFUL IN TREATMENT OF MINOR BURNS, WOUNDS, OR CUTANEOUS ULCERS WHICH ARE INFECTED. IT IS PROBABLY NOT EFFECTIVE IN TREATMENT OF PYODERMA. ... APPROX 0.5-2% OF PATIENTS BECOME SENSITIZED TO DRUG, SOMETIMES WITHIN 5 DAYS OF INITIATION OF TREATMENT. ... FOR ALL NITROFURAZONE DOSAGE FORMS, AVOID EXPOSURE AT ALL TIMES TO DIRECT SUNLIGHT, EXCESSIVE HEAT & ALKALINE MATERIALS.

For more Drug Warnings (Complete) data for NITROFURAZONE (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

PREPARED FROM 2-FORMYL-5-NITROFURAN & SEMICARBAZIDE HYDROCHLORIDE

General Manufacturing Information

Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]-: ACTIVE

IT IS UNSTABLE IN GALVANIZED WATERERS ... ITS SAFETY AS FOOD ADDITIVE IS BEING QUESTIONED. ... FDA HAS PROPOSED THAT IT BE WITHDRAWN AS APPROVED FEED ADDITIVE SINCE IT HAS BEEN SUSPECT AS TUMORIGENIC AGENT UNDER SOME EXPTL CONDITIONS.

... /IT/ HAS BEEN USED IN USSR AS COMPONENT OF PROTECTIVE PASTE FOR HANDS OF WORKERS IN INDUSTRY.

IN JAPAN IT IS USED ... AS PRESERVATIVE IN FOODS: THUS ... /DURING/ 1950-1966 IT WAS APPROVED ... /AS PRESERVATIVE/ FOR FISH SAUSAGE, FISH HAM, MEAT SAUSAGE, MEAT HAM & KAMABOKO (FISH CAKE) AT CONCN OF 5 MG/KG. IT WAS ALSO PERMITTED TO BE INCL IN CRUSHED ICE AT LEVEL OF 20 MG/KG FOR PRESERVATION OF FRESH FISH.

Analytic Laboratory Methods

POLAROGRAPHIC METHOD FOR EST ... IN FEED HAS BEEN PROPOSED; & METHOD FOR IDENTIFICATION USING TLC HAS BEEN DEVELOPED.

DETERMINATION IN NITROFURAZONE FEEDS BY SPECTROPHOTOMETRY AT 440 NM.

... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.

For more Analytic Laboratory Methods (Complete) data for NITROFURAZONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A HPLC METHOD FOR DETECTION OF THERAPEUTIC CONCN OF NITROFURANTOIN & SOME STRUCTURALLY RELATED DRUGS IN PLASMA & URINE IS DESCRIBED.

THE HPLC PROCEDURE DESCRIBED FOR DETECTION OF NITROFURANTOIN IN PLASMA, URINE & BIOLOGICAL FLUIDS.

... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.

For more Clinical Laboratory Methods (Complete) data for NITROFURAZONE (6 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO HEAT

STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT

Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials.

Dates

2: Guo X, Wang Y, Wu F, Ni Y, Kokot S. The use of tungsten disulfide dots as highly selective, fluorescent probes for analysis of nitrofurazone. Talanta. 2015 Nov 1;144:1036-43. doi: 10.1016/j.talanta.2015.07.055. Epub 2015 Jul 19. PubMed PMID: 26452924.

3: Zhang S, Guo Y, Yan Z, Sun X, Zhang X. A selective biomarker for confirming nitrofurazone residues in crab and shrimp using ultra-performance liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2015 Dec;407(30):8971-7. doi: 10.1007/s00216-015-9058-7. Epub 2015 Oct 1. PubMed PMID: 26427505.

4: Yasojima EY, Ribeiro Júnior RF, Pessôa TC, Cavalcante LC, Ramos SR, Serruya YA, de Moraes MM. Effects of nitrofurazone on correction of abdominal wall defect treated with polypropylene mesh involved by fibrous tissue. Acta Cir Bras. 2015 Oct;30(10):686-90. doi: 10.1590/S0102-865020150100000006. Erratum in: Acta Cir Bras. 2015 Dec;30(12):858. PubMed PMID: 26560427.

5: Hong Y, Liu S, Lin X, Li J, Yi Z, Al-Rasheid KA. Recognizing the importance of exposure-dose-response dynamics for ecotoxicity assessment: nitrofurazone-induced antioxidase activity and mRNA expression in model protozoan Euplotes vannus. Environ Sci Pollut Res Int. 2015 Jun;22(12):9544-53. doi: 10.1007/s11356-015-4096-4. Epub 2015 Jan 29. PubMed PMID: 25628113.

6: Stadler RH, Verzegnassi L, Seefelder W, Racault L. Why semicarbazide (SEM) is not an appropriate marker for the usage of nitrofurazone on agricultural animals. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(11):1842-50. doi: 10.1080/19440049.2015.1086028. Epub 2015 Oct 6. PubMed PMID: 26359628.

7: Kottur J, Sharma A, Gore KR, Narayanan N, Samanta B, Pradeepkumar PI, Nair DT. Unique structural features in DNA polymerase IV enable efficient bypass of the N2 adduct induced by the nitrofurazone antibiotic. Structure. 2015 Jan 6;23(1):56-67. doi: 10.1016/j.str.2014.10.019. Epub 2014 Dec 11. PubMed PMID: 25497730.

8: Li J, Zhou L, Lin X, Yi Z, Al-Rasheid KA. Characterizing dose-responses of catalase to nitrofurazone exposure in model ciliated protozoan Euplotes vannus for ecotoxicity assessment: enzyme activity and mRNA expression. Ecotoxicol Environ Saf. 2014 Feb;100:294-302. doi: 10.1016/j.ecoenv.2013.08.021. Epub 2013 Sep 26. PubMed PMID: 24075098.

9: Vila MM, Coelho SL, Chaud MV, Tubino M, Oliveira JM Jr, Balcao VM. Development and characterization of a hydrogel containing nitrofurazone for antimicrobial topical applications. Curr Pharm Biotechnol. 2014;15(2):182-90. PubMed PMID: 25135342.

10: Prieto J. Whether nitrofurazone-impregnated catheters have a clinically important impact on the risk of UTI compared to standard catheters is uncertain, but they may be cost-effective for the NHS. Evid Based Nurs. 2014 Jan;17(1):28-9. doi: 10.1136/eb-2013-101283. Epub 2013 May 21. PubMed PMID: 23696230.

11: Kouchak M, Ameri A, Naseri B, Kargar Boldaji S. Chitosan and polyvinyl alcohol composite films containing nitrofurazone: preparation and evaluation. Iran J Basic Med Sci. 2014 Jan;17(1):14-20. PubMed PMID: 24592302; PubMed Central PMCID: PMC3938881.

12: Balcao VM, Santos MG, Martins PR, Chaud MV, Oliveira Junior JM, Tubino M, Vila MM. Development and characterization of a gel formulation integrating microencapsulated nitrofurazone. Curr Pharm Biotechnol. 2014;14(12):1036-47. PubMed PMID: 24433503.

13: Barati F, Javanbakht J, Adib-Hashemi F, Hosseini E, Safaeie R, Rajabian M, Razmjoo M, Sedaghat R, Aghamohammad Hassan M. Histopathological and clinical evaluation of Kombucha tea and Nitrofurazone on cutaneous full-thickness wounds healing in rats: an experimental study. Diagn Pathol. 2013 Jul 17;8:120. doi: 10.1186/1746-1596-8-120. PubMed PMID: 23866960; PubMed Central PMCID: PMC3846920.

14: Nogueira Filho MA, Padilha EC, Campos ML, Pontes Machado DV, Davanço MG, Pestana KC, Chin CM, Peccinini RG. Pharmacokinetics of hydroxymethylnitrofurazone and its parent drug nitrofurazone in rabbits. Drug Metab Lett. 2013 Mar;7(1):58-64. PubMed PMID: 23957951.

15: Erdos Z, Pearson K, Goedken M, Menzel K, Sistare FD, Glaab WE, Saldutti LP. Inhibin B response to testicular toxicants hexachlorophene, ethane dimethane sulfonate, di-(n-butyl)-phthalate, nitrofurazone, DL-ethionine, 17-alpha ethinylestradiol, 2,5-hexanedione, or carbendazim following short-term dosing in male rats. Birth Defects Res B Dev Reprod Toxicol. 2013 Feb;98(1):41-53. doi: 10.1002/bdrb.21035. Epub 2013 Jan 24. PubMed PMID: 23348767.

16: Ni Y, Wang P, Kokot S. Voltammetric investigation of DNA damage induced by nitrofurazone and short-lived nitro-radicals with the use of an electrochemical DNA biosensor. Biosens Bioelectron. 2012 Oct-Dec;38(1):245-51. doi: 10.1016/j.bios.2012.05.034. Epub 2012 Jun 6. PubMed PMID: 22717476.

17: Johnson JR, Johnston B, Kuskowski MA. In vitro comparison of nitrofurazone- and silver alloy-coated foley catheters for contact-dependent and diffusible inhibition of urinary tract infection-associated microorganisms. Antimicrob Agents Chemother. 2012 Sep;56(9):4969-72. doi: 10.1128/AAC.00733-12. Epub 2012 Jul 2. PubMed PMID: 22751541; PubMed Central PMCID: PMC3421844.

18: Deng F, Dong C, Liu Y. Characterization of the interaction between nitrofurazone and human serum albumin by spectroscopic and molecular modeling methods. Mol Biosyst. 2012 Apr;8(5):1446-51. doi: 10.1039/c2mb05467a. Epub 2012 Feb 15. PubMed PMID: 22337082.

19: Zhou L, Li J, Lin X, Al-Rasheid KA. Use of RAPD to detect DNA damage induced by nitrofurazone in marine ciliate, Euplotes vannus (Protozoa, Ciliophora). Aquat Toxicol. 2011 Jun;103(3-4):225-32. doi: 10.1016/j.aquatox.2011.03.002. Epub 2011 Mar 15. PubMed PMID: 21481819.

20: Becerro de Bengoa Vallejo R, Losa Iglesias ME, Cervera LA, Fernández DS, Prieto JP. Efficacy of intraoperative surgical irrigation with polihexanide and nitrofurazone in reducing bacterial load after nail removal surgery. J Am Acad Dermatol. 2011 Feb;64(2):328-35. doi: 10.1016/j.jaad.2010.01.011. Epub 2010 Nov 26. PubMed PMID: 21112671.